molecular formula C23H17F2NO4S B2728066 3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866810-16-4

3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2728066
CAS No.: 866810-16-4
M. Wt: 441.45
InChI Key: HTZDYASCPNKIAU-UHFFFAOYSA-N
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Description

3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative characterized by three key structural features:

  • A 2-fluorophenylmethyl substituent at position 1, introducing steric and electronic effects that may influence target binding.
  • A 6-methoxy group on the quinolinone core, which could enhance solubility compared to halogen substituents.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4S/c1-30-17-8-11-21-19(12-17)23(27)22(31(28,29)18-9-6-16(24)7-10-18)14-26(21)13-15-4-2-3-5-20(15)25/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZDYASCPNKIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 3-(4-Fluorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a synthetic organic molecule with a complex structure that includes a quinoline core, fluorinated aromatic groups, and a sulfonyl moiety. This combination of functional groups is significant for enhancing its biological activity and selectivity in medicinal applications.

Structural Features

The structural features of the compound can be summarized as follows:

Feature Description
Molecular Formula C17H16F2N2O3S
Molecular Weight 401.5 g/mol
Functional Groups Fluorobenzenesulfonyl, methoxy, quinoline
IUPAC Name This compound

Biological Activity

Research indicates that compounds similar to This compound exhibit significant biological activities. The following sections detail its potential pharmacological effects and mechanisms of action.

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The sulfonamide group is particularly noted for its effectiveness against various bacterial strains. For instance, structural analogs have demonstrated:

  • Inhibition of bacterial growth : Compounds with sulfonamide groups often inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
  • Broad-spectrum activity : Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The quinoline derivatives are known for their anticancer activities. Research has indicated that:

  • Inhibition of cancer cell proliferation : Studies have reported that quinoline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases.
  • Targeting specific cancer pathways : Certain analogs have been shown to inhibit kinases involved in cancer progression.

The mechanism by which This compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors involved in signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound Name Structural Features Biological Activity
3-FluoroquinoloneFluoro group on quinoloneAntibacterial
SulfanilamideSulfonamide groupAntimicrobial
6-MethoxyquinolineMethoxy group on quinolineAnticancer

This table illustrates how the unique combination of functional groups in This compound enhances its reactivity and potential biological activity compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or its analogs:

  • Study on Antimicrobial Activity :
    • Researchers synthesized various sulfonamide derivatives and tested their efficacy against common bacterial strains. The results indicated that compounds with similar structures exhibited significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus.
  • Anticancer Study :
    • A study focused on the anticancer properties of quinoline derivatives found that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of related compounds revealed favorable absorption rates and metabolic stability, suggesting potential for development into therapeutic agents.

Comparison with Similar Compounds

Sulfonyl Group Variations

  • 4-Methylphenylsulfonyl () : Methyl groups may improve metabolic stability but reduce polarity, favoring membrane permeability .
  • 4-Isopropylphenylsulfonyl () : The bulky isopropyl group could hinder interactions with sterically sensitive targets .

Benzyl Group Variations

  • 2-Fluorophenylmethyl (Target) : The fluorine atom at the ortho position introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-methylbenzyl in ) .
  • 2-Chlorophenylmethyl () : Chlorine’s larger atomic radius and electronegativity may alter binding kinetics compared to fluorine .

Position 6 Substituents

  • Methoxy (Target, ) : Enhances solubility and hydrogen-bonding capacity compared to fluoro substituents () .
  • Fluoro () : Increases lipophilicity and may improve blood-brain barrier penetration .

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